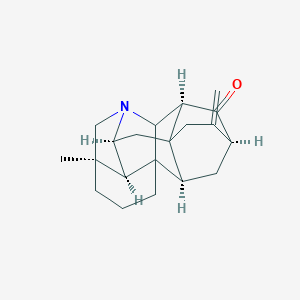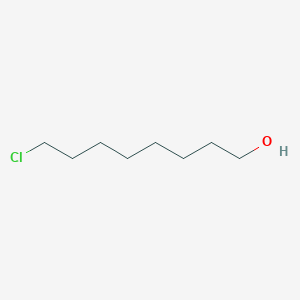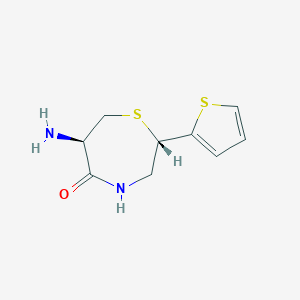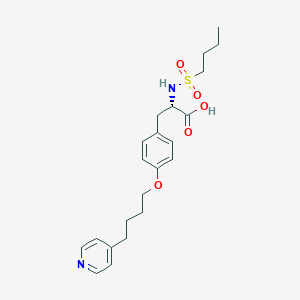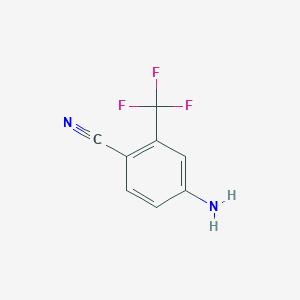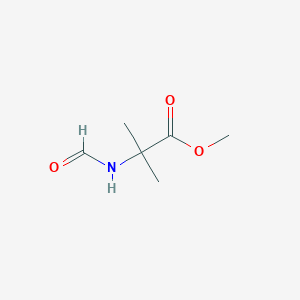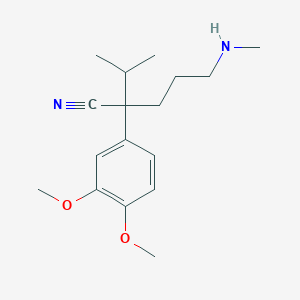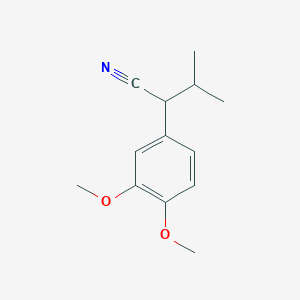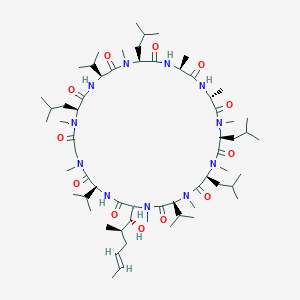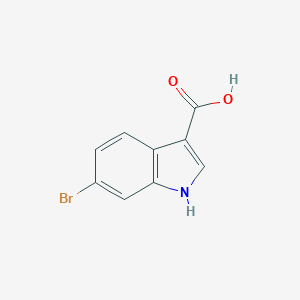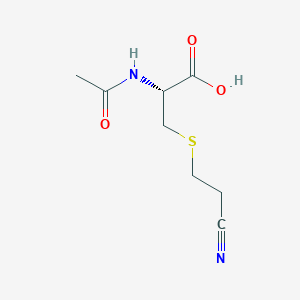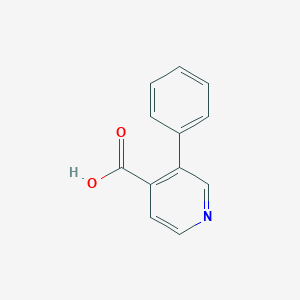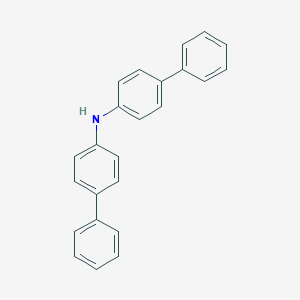
阿扎那韦-d5
描述
Atazanavir-d5 is a deuterated form of atazanavir, where five hydrogen atoms are replaced by deuterium. This isotopic labeling is used in scientific research to study the detailed pharmacokinetic and metabolic characteristics of atazanavir without changing its overall chemical structure and biological function . Atazanavir itself is an antiretroviral medication used to treat HIV/AIDS by inhibiting the HIV-1 protease enzyme .
科学研究应用
Atazanavir-d5 is primarily used in scientific research to study the pharmacokinetics and metabolism of atazanavir. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of atazanavir under various conditions.
Biology: Helps in understanding the metabolic pathways and interactions of atazanavir in biological systems.
Medicine: Used in clinical research to evaluate the efficacy and safety of atazanavir in treating HIV/AIDS.
Industry: Employed in the development of new formulations and delivery systems for antiretroviral drugs
作用机制
Target of Action
Atazanavir-d5, a labeled compound of Atazanavir , is a highly potent inhibitor of HIV-1 protease . The primary target of Atazanavir-d5 is the HIV-1 protease , an enzyme that plays a crucial role in the life cycle of the HIV-1 virus .
Mode of Action
Atazanavir-d5 selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells . It achieves this by binding to the active site of the HIV-1 protease, thereby preventing the formation of mature virions . This interaction with its targets results in the formation of immature, noninfectious viral particles .
Biochemical Pathways
Atazanavir-d5, through its inhibition of the HIV-1 protease, affects the viral replication pathway. The prevention of the formation of mature virions disrupts the HIV-1 life cycle, reducing the virus’s ability to infect new cells . Atazanavir is extensively metabolized in humans, with the major biotransformation pathways consisting of monooxygenation and dioxygenation .
Pharmacokinetics
Atazanavir-d5, like Atazanavir, is expected to have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Atazanavir is rapidly absorbed, with its absorption enhanced by food . It is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP3A and also undergoes biliary elimination . The drug is primarily excreted in the feces, with a smaller amount excreted in the urine . These properties impact the bioavailability of Atazanavir-d5, influencing its effectiveness in the body.
Result of Action
The molecular and cellular effects of Atazanavir-d5’s action result in the reduction of HIV-1 viral load within the body. By inhibiting the formation of mature virions, Atazanavir-d5 prevents the virus from multiplying and spreading to new cells . This helps to control the progression of HIV-1 infection.
Action Environment
The action, efficacy, and stability of Atazanavir-d5 can be influenced by various environmental factors. For instance, the presence of food enhances the bioavailability of Atazanavir . Additionally, certain drug-drug interactions can impact the effectiveness of Atazanavir-d5 . Therefore, it’s crucial to consider these factors when administering Atazanavir-d5.
生化分析
Biochemical Properties
Atazanavir-d5, like its parent compound Atazanavir, selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing the formation of mature virions . It exhibits anti-HIV-1 activity with a mean 50% effective concentration (EC50) in the absence of human serum of 2-5 nM against a variety of laboratory and clinical HIV-1 isolates .
Cellular Effects
Atazanavir-d5 has variable activity against HIV-2 isolates (1.9-32 nM), with EC50 values above the EC50 values of failure isolates . It also has activity against HIV-1 Group M subtype viruses A, B, C, D, AE, AG, F, G, and J isolates in cell culture .
Molecular Mechanism
Atazanavir-d5, similar to Atazanavir, binds to the active site of HIV protease and prevents it from cleaving the pro-form of viral proteins into the working machinery of the virus . If the HIV protease enzyme does not work, the virus is not infectious, and no mature virions are made .
Temporal Effects in Laboratory Settings
The secretory flux of Atazanavir-d5 (basolateral-to-apical Papp) was 11.7-fold higher than its absorptive flux . This efflux ratio was reduced to 1.5–1.7 in the presence of P-glycoprotein inhibitors or ritonavir .
Metabolic Pathways
The major biotransformation pathways of Atazanavir-d5 in humans consisted of monooxygenation and dioxygenation . Other minor biotransformation pathways for Atazanavir-d5 or its metabolites consisted of glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation .
Transport and Distribution
Atazanavir-d5 accumulation by Caco-2 cells was susceptible to inhibition by P-glycoprotein and organic anion transporting polypeptide (OATP) family inhibitors . P-glycoprotein inhibition also resulted in 1.5–2.5-fold increase in Atazanavir-d5 absorption in situ .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of atazanavir-d5 involves the incorporation of deuterium atoms into the atazanavir molecule. A common method includes the use of deuterated reagents in the synthesis process. For instance, a stock solution of atazanavir can be prepared by dissolving the compound in a mixture of methanol and tetra butyl ammonium hydrogen sulfate, followed by sonication .
Industrial Production Methods
Industrial production of atazanavir-d5 follows similar synthetic routes as atazanavir, with the addition of deuterated reagents to achieve the isotopic labeling. The process involves multiple steps of organic synthesis, purification, and quality control to ensure the final product meets the required standards for research applications .
化学反应分析
Types of Reactions
Atazanavir-d5, like atazanavir, undergoes various chemical reactions including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of atazanavir-d5 can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups .
相似化合物的比较
Atazanavir-d5 is compared with other protease inhibitors such as darunavir and lopinavir. While all these compounds inhibit the HIV-1 protease enzyme, atazanavir-d5 is unique due to its deuterated form, which allows for detailed pharmacokinetic studies without altering the drug’s overall efficacy. Similar compounds include:
Darunavir: Another protease inhibitor used in combination with other antiretrovirals.
Lopinavir: Often combined with ritonavir to enhance its pharmacokinetic profile.
Ritonavir: Used as a booster to increase the effectiveness of other protease inhibitors
Atazanavir-d5’s uniqueness lies in its isotopic labeling, which provides valuable insights into the drug’s behavior in the body, aiding in the development of more effective antiretroviral therapies.
属性
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i9D,10D,11D,14D,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-CPSMPXDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649446 | |
| Record name | Methyl [(5S,10S,11S,14S)-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-11-[(~2~H_5_)phenylmethyl]-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
709.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132747-14-8 | |
| Record name | Methyl [(5S,10S,11S,14S)-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-11-[(~2~H_5_)phenylmethyl]-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


